molecular formula C21H28Cl3N3OS B1202941 Perphenazine dihydrochloride CAS No. 2015-28-3

Perphenazine dihydrochloride

Cat. No.: B1202941
CAS No.: 2015-28-3
M. Wt: 476.9 g/mol
InChI Key: JGTYANSBOIVAMH-UHFFFAOYSA-N
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Description

Perphenazine dihydrochloride: is a typical antipsychotic drug belonging to the phenothiazine class. It is primarily used to treat schizophrenia and severe nausea and vomiting. The compound is known for its potent antagonistic effects on dopamine receptors, particularly the dopamine D2 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perphenazine dihydrochloride involves several steps. One common method includes the condensation of 2-chloro-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine in the presence of a base. The reaction is typically carried out in a solvent such as toluene or dimethylbenzene, followed by purification steps including washing, pickling, and crystallization .

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to improve yield and reduce reaction time. For instance, the side chain synthesis reaction time can be shortened from 6 hours to 4 hours, and the drying process can be reduced from 4 hours to 2 hours, resulting in a yield improvement from 21% to over 40% .

Chemical Reactions Analysis

Types of Reactions: Perphenazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of phenothiazine, such as sulfoxides, sulfones, and halogenated or alkylated phenothiazines .

Mechanism of Action

Perphenazine dihydrochloride exerts its effects primarily by binding to and inhibiting the activity of dopamine D1 and D2 receptors. This inhibition reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. Additionally, this compound blocks alpha-adrenergic receptors, contributing to its sedative and antiemetic effects .

Comparison with Similar Compounds

Uniqueness: Perphenazine dihydrochloride is unique in its balance of potency and side effect profile. It is roughly ten times as potent as chlorpromazine at the dopamine D2 receptor, making it a medium-potency antipsychotic. This balance allows it to be effective in treating psychotic disorders while minimizing some of the more severe side effects associated with higher potency antipsychotics .

Properties

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3OS.2ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;;/h1-2,4-7,16,26H,3,8-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTYANSBOIVAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173977
Record name Perphenazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2015-28-3
Record name Perphenazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perphenazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazine-1-ethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERPHENAZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THW7Y583I9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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